N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide
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Overview
Description
N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a cycloheptyl group, a dimethylsulfamoyl group, and a methoxy group. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with cycloheptylamine to yield N-cycloheptyl-4-methoxybenzamide.
Introduction of the Dimethylsulfamoyl Group: The next step involves the introduction of the dimethylsulfamoyl group. This can be achieved by reacting N-cycloheptyl-4-methoxybenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium hydride can facilitate substitution reactions.
Major Products
Oxidation: Formation of N-cycloheptyl-3-(dimethylsulfamoyl)-4-hydroxybenzamide.
Reduction: Formation of N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-3-(dimethylsulfamoyl)-4-hydroxybenzamide
- N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzylamine
- N-cycloheptyl-3-(dimethylsulfamoyl)-4-chlorobenzamide
Uniqueness
N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows it to participate in unique reactions and exhibit distinct properties compared to its analogs.
Properties
IUPAC Name |
N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-19(2)24(21,22)16-12-13(10-11-15(16)23-3)17(20)18-14-8-6-4-5-7-9-14/h10-12,14H,4-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFATEHIQQLMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CCCCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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